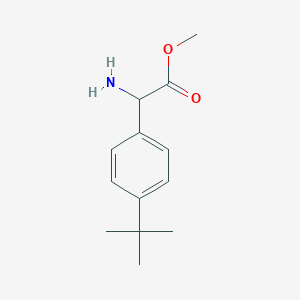![molecular formula C18H17ClN2O4 B13535155 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a chlorinated butanamido group attached to a benzamido benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides like this compound often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules . advancements in catalytic systems and reaction conditions have made it possible to produce these compounds more efficiently and sustainably.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HCl or H2SO4 for nucleophilic acyl substitution reactions , and oxidizing agents like sodium dichromate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzamides .
Aplicaciones Científicas De Investigación
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Chlorobutanamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with various biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid
- 4-[(2S)-2-Benzamido-3-(4-hydroxyphenyl)propanamido]benzoic acid
Uniqueness
2-[2-(4-Chlorobutanamido)benzamido]benzoic acid is unique due to its chlorinated butanamido group, which imparts distinct chemical properties and reactivity compared to other benzamides
Propiedades
Fórmula molecular |
C18H17ClN2O4 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
2-[[2-(4-chlorobutanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4/c19-11-5-10-16(22)20-14-8-3-1-6-12(14)17(23)21-15-9-4-2-7-13(15)18(24)25/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23)(H,24,25) |
Clave InChI |
XDKVVMYFRBIJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13535116.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)



